molecular formula C12H19ClNO+ B14514074 (3-Chloro-6-hydroxy-2,4-dimethylphenyl)-N,N,N-trimethylmethanaminium CAS No. 63616-12-6

(3-Chloro-6-hydroxy-2,4-dimethylphenyl)-N,N,N-trimethylmethanaminium

Cat. No.: B14514074
CAS No.: 63616-12-6
M. Wt: 228.74 g/mol
InChI Key: GZJIISKKFKDJDY-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Chloro-6-hydroxy-2,4-dimethylphenyl)-N,N,N-trimethylmethanaminium is a quaternary ammonium compound with a unique structure that includes a chlorinated phenyl ring and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-6-hydroxy-2,4-dimethylphenyl)-N,N,N-trimethylmethanaminium typically involves the quaternization of a tertiary amine with an appropriate alkylating agent. One common method is the reaction of (3-Chloro-6-hydroxy-2,4-dimethylphenyl)amine with trimethylamine in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction is usually carried out at elevated temperatures to ensure complete conversion to the quaternary ammonium salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, can further enhance the efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-6-hydroxy-2,4-dimethylphenyl)-N,N,N-trimethylmethanaminium undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The chlorinated phenyl ring can be reduced to remove the chlorine atom.

    Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution of the chlorine atom with a hydroxyl group would result in a dihydroxy compound.

Scientific Research Applications

(3-Chloro-6-hydroxy-2,4-dimethylphenyl)-N,N,N-trimethylmethanaminium has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Medicine: It may be explored for its antimicrobial properties and potential use in drug development.

    Industry: The compound can be used in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of (3-Chloro-6-hydroxy-2,4-dimethylphenyl)-N,N,N-trimethylmethanaminium involves its interaction with specific molecular targets, such as enzymes or receptors. The quaternary ammonium group allows the compound to bind to negatively charged sites on proteins or cell membranes, potentially altering their function. The hydroxyl and chlorinated phenyl groups may also contribute to its activity by participating in hydrogen bonding or hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • (3-Chloro-4-hydroxy-2,6-dimethylphenyl)-N,N,N-trimethylmethanaminium
  • (3-Chloro-6-hydroxy-2,4-dimethylphenyl)-N,N,N-trimethylmethanaminium chloride

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

63616-12-6

Molecular Formula

C12H19ClNO+

Molecular Weight

228.74 g/mol

IUPAC Name

(3-chloro-6-hydroxy-2,4-dimethylphenyl)methyl-trimethylazanium

InChI

InChI=1S/C12H18ClNO/c1-8-6-11(15)10(7-14(3,4)5)9(2)12(8)13/h6H,7H2,1-5H3/p+1

InChI Key

GZJIISKKFKDJDY-UHFFFAOYSA-O

Canonical SMILES

CC1=CC(=C(C(=C1Cl)C)C[N+](C)(C)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.